N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide is a complex organic compound characterized by its unique structure, which includes two hydroxymethylpropyl groups attached to a naphthalenedisulfonamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide typically involves multi-step organic reactions. The initial step often includes the sulfonation of naphthalene to introduce sulfonamide groups. Subsequent steps involve the introduction of hydroxymethylpropyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield naphthalenedisulfonic acids, while reduction of the sulfonamide groups can produce naphthalenediamines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N1,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, while the sulfonamide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis-(1,3-dihydroxy-2-propyl)-5-nitroisophthalamide
- DMDM hydantoin
Uniqueness
N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide is unique due to its dual hydroxymethylpropyl groups and naphthalenedisulfonamide core. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds. For instance, while DMDM hydantoin is primarily used as a preservative, N1,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide has broader applications in scientific research and industry.
Eigenschaften
Molekularformel |
C18H26N2O6S2 |
---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
1-N,5-N-bis(1-hydroxybutan-2-yl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C18H26N2O6S2/c1-3-13(11-21)19-27(23,24)17-9-5-8-16-15(17)7-6-10-18(16)28(25,26)20-14(4-2)12-22/h5-10,13-14,19-22H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
RMWHCRSOTOSJJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.